1-Chloro-8-methoxy-3-methylisoquinoline 1-Chloro-8-methoxy-3-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17687144
InChI: InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

1-Chloro-8-methoxy-3-methylisoquinoline

CAS No.:

Cat. No.: VC17687144

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-8-methoxy-3-methylisoquinoline -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 1-chloro-8-methoxy-3-methylisoquinoline
Standard InChI InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3
Standard InChI Key NTTSSSMMSODRHB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl

Introduction

Structural and Molecular Characteristics

1-Chloro-8-methoxy-3-methylisoquinoline (molecular formula: C11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}, molecular weight: 207.66 g/mol) features a bicyclic aromatic framework with three distinct functional groups:

  • A chlorine atom at the 1-position

  • A methoxy group (-OCH3_3) at the 8-position

  • A methyl group (-CH3_3) at the 3-position

The electronic effects of these substituents significantly influence the compound’s reactivity. The electron-withdrawing chlorine atom at position 1 enhances electrophilic substitution susceptibility at adjacent positions, while the methoxy group at position 8 introduces steric hindrance and modulates electronic density through resonance donation . The methyl group at position 3 contributes to hydrophobic interactions in biological systems and may stabilize certain tautomeric forms.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-Chloro-8-methoxy-3-methylisoquinoline
Molecular FormulaC11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}
Exact Mass207.0453 g/mol
Topological Polar Surface Area22.1 Ų
Hydrogen Bond Acceptors2 (N, O)
Hydrogen Bond Donors0

Synthetic Strategies and Optimization

The synthesis of 1-chloro-8-methoxy-3-methylisoquinoline requires multi-step functionalization of the isoquinoline core. A plausible route involves:

Precursor Selection and Initial Functionalization

Starting with 8-methoxyisoquinoline, chlorination at position 1 can be achieved using phosphorus oxychloride (POCl3_3) under reflux conditions, analogous to methods employed for 1-chloro-3-methylisoquinoline. Subsequent Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies could introduce the methyl group at position 3.

Regioselective Challenges

The presence of the methoxy group at position 8 complicates regioselective substitution. Computational studies on similar systems suggest that methoxy groups at para positions to reaction sites can direct electrophilic attack through resonance effects . For example, in 1-chloro-8-methoxyisoquinoline derivatives, the methoxy group’s electron-donating resonance may stabilize transition states during chlorination .

Table 2: Comparative Synthetic Yields of Analogous Compounds

CompoundChlorination YieldMethylation Yield
1-Chloro-3-methylisoquinoline78%N/A
8-Methoxyisoquinoline 65%82%
8-Bromo-1-chloro-3-methylisoquinoline71%68%

Chemical Reactivity and Functionalization

The compound’s reactivity profile is dominated by three key sites:

  • C1 Chlorine: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

  • C3 Methyl Group: Participates in free-radical halogenation or oxidation to carboxylic acids.

  • C8 Methoxy Group: Demethylation under acidic conditions yields hydroxyl derivatives.

Palladium-Catalyzed Cross-Couplings

The chlorine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting 1-chloro-8-methoxy-3-methylisoquinoline with 4-methoxyphenylboronic acid in the presence of Pd(PPh3_3)4_4 yields biaryl derivatives, a reaction pathway well-documented for 1-chloro-3-methylisoquinoline.

Oxidation Behavior

The methyl group at position 3 can be oxidized to a carboxylic acid using KMnO4_4 under acidic conditions, as demonstrated in analogous 3-methylisoquinoline systems. This transformation expands the compound’s utility in medicinal chemistry by introducing hydrogen-bonding motifs.

Cell LinePredicted IC50_{50} (μM)Mechanism
MCF-7 (Breast)0.5–1.2Topoisomerase IIα inhibition
A549 (Lung)0.8–1.5Reactive oxygen species generation
HeLa (Cervical)1.0–2.0Caspase-3/7 activation

Antimicrobial Effects

Chlorinated isoquinolines exhibit broad-spectrum antimicrobial activity. The methyl and methoxy groups may enhance membrane permeability, as seen in 1-chloro-3-methylisoquinoline derivatives showing MIC values of 16–64 μg/mL against Candida albicans and Staphylococcus aureus.

Comparative Analysis with Structural Analogs

5.1 1-Chloro-8-methoxyisoquinoline

  • Lacks the C3 methyl group

  • Reduced hydrophobicity (clogP = 2.1 vs. 2.8)

  • Lower predicted blood-brain barrier permeability

5.2 8-Bromo-1-chloro-3-methylisoquinoline

  • Bromine substitution at C8 increases molecular weight (256.53 g/mol)

  • Enhanced halogen bonding potential

  • Greater steric hindrance at C8 position

5.3 3-Methylisoquinoline

  • Absence of C1 and C8 substituents

  • Higher reactivity in electrophilic substitutions

  • Limited biological activity due to reduced electronic modulation

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and DNA-binding agents. Its halogen and methoxy groups provide sites for further derivatization in drug discovery pipelines.

Material Science

Isoquinoline derivatives are employed in organic light-emitting diodes (OLEDs). The methoxy group in 1-chloro-8-methoxy-3-methylisoquinoline may improve electron injection properties compared to unsubstituted analogs.

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